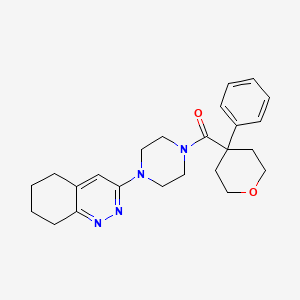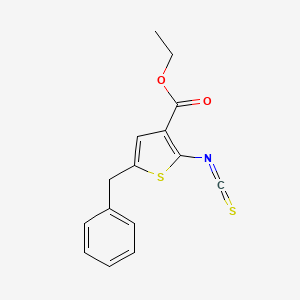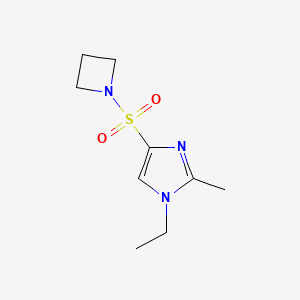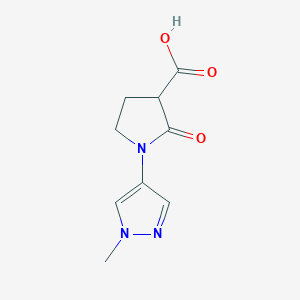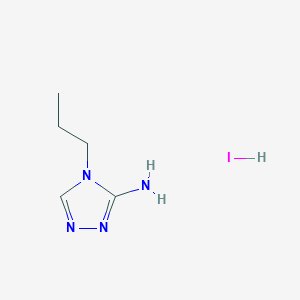![molecular formula C14H15N3O2 B2666421 N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide CAS No. 2411264-75-8](/img/structure/B2666421.png)
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide, also known as Moxifloxacin, is a synthetic broad-spectrum antibiotic used to treat a variety of bacterial infections. It belongs to the fluoroquinolone class of antibiotics and is a potent inhibitor of bacterial DNA synthesis. Moxifloxacin has been approved by the FDA for the treatment of respiratory tract infections, skin and soft tissue infections, and intra-abdominal infections.
Mecanismo De Acción
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and repair. This leads to the accumulation of DNA damage and ultimately bacterial cell death.
Biochemical and Physiological Effects:
This compound is well absorbed after oral administration and has a bioavailability of approximately 90%. It is primarily metabolized by the liver and excreted in the urine. Adverse effects associated with this compound use include gastrointestinal disturbances, central nervous system effects, and skin reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity and well-established safety profile. However, its use can be limited by the development of bacterial resistance and the potential for adverse effects.
Direcciones Futuras
Future research on N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide could focus on its potential use in combination with other antibiotics to combat bacterial resistance. Additionally, further investigation into the potential use of this compound in the treatment of tuberculosis and cancer could be explored. Finally, studies could be conducted to determine the optimal dosing and administration schedule for this compound to maximize its therapeutic effects.
Métodos De Síntesis
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide is synthesized by a multi-step process involving the reaction of 7-amino-4-methylcoumarin with 1-phenyl-3-methyl-5-pyrazolone to give the intermediate compound 7-amino-4-methyl-3-phenylpyrazol-5-one. This intermediate is then reacted with 2,2,2-trifluoroethanol to form the oxirane ring. The resulting compound is then reacted with N-methylmorpholine to give the final product, this compound.
Aplicaciones Científicas De Investigación
N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. It has also been investigated for its potential use in the treatment of tuberculosis, as well as its ability to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
N-methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16(14(18)13-10-19-13)9-11-7-8-17(15-11)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOGYLXVIBTYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN(C=C1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2666339.png)
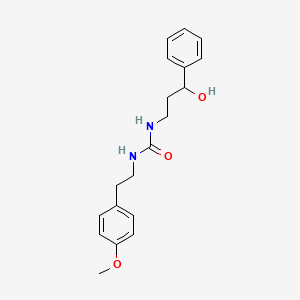
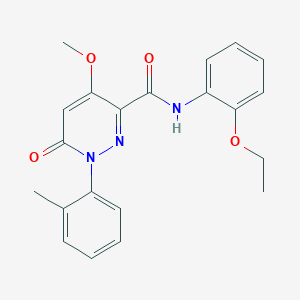
![3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2666345.png)
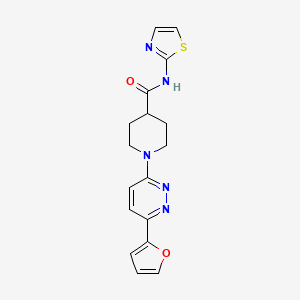
![(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2666348.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2666349.png)
